molecular formula C18H20N6O2 B3448116 1-(1-methyl-1H-benzotriazol-5-yl)-3-[4-(morpholin-4-yl)phenyl]urea

1-(1-methyl-1H-benzotriazol-5-yl)-3-[4-(morpholin-4-yl)phenyl]urea

Cat. No.: B3448116
M. Wt: 352.4 g/mol
InChI Key: BEJAWHPINLWLPY-UHFFFAOYSA-N
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Description

1-(1-methyl-1H-benzotriazol-5-yl)-3-[4-(morpholin-4-yl)phenyl]urea is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzotriazole moiety, a morpholine ring, and a phenylurea linkage, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-methyl-1H-benzotriazol-5-yl)-3-[4-(morpholin-4-yl)phenyl]urea typically involves multi-step organic reactions. One common method includes the reaction of 1-methyl-1H-benzotriazole with an isocyanate derivative of 4-(morpholin-4-yl)phenylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are often used to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(1-methyl-1H-benzotriazol-5-yl)-3-[4-(morpholin-4-yl)phenyl]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the benzotriazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

1-(1-methyl-1H-benzotriazol-5-yl)-3-[4-(morpholin-4-yl)phenyl]urea has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 1-(1-methyl-1H-benzotriazol-5-yl)-3-[4-(morpholin-4-yl)phenyl]urea exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The benzotriazole moiety is particularly important for its binding affinity, while the morpholine ring can enhance solubility and cellular uptake.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1H-benzotriazol-1-yl)-3-[4-(morpholin-4-yl)phenyl]urea
  • 1-(1-methyl-1H-benzotriazol-5-yl)-3-phenylurea
  • 1-(1-methyl-1H-benzotriazol-5-yl)-3-[4-(piperidin-1-yl)phenyl]urea

Uniqueness

1-(1-methyl-1H-benzotriazol-5-yl)-3-[4-(morpholin-4-yl)phenyl]urea is unique due to the presence of both the benzotriazole and morpholine moieties, which confer distinct chemical and biological properties. Its structural features allow for versatile applications and make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

1-(1-methylbenzotriazol-5-yl)-3-(4-morpholin-4-ylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O2/c1-23-17-7-4-14(12-16(17)21-22-23)20-18(25)19-13-2-5-15(6-3-13)24-8-10-26-11-9-24/h2-7,12H,8-11H2,1H3,(H2,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEJAWHPINLWLPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)NC3=CC=C(C=C3)N4CCOCC4)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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